2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide
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Overview
Description
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a complex organic compound featuring an imidazo[1,2-a]benzimidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of amido-nitriles, which undergo cyclization in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve scalable and operationally simple methods. For instance, the use of I2-mediated direct sp3 C–H amination reactions has been reported to yield high amounts of similar compounds .
Chemical Reactions Analysis
Types of Reactions
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: Various halides and nucleophiles under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring.
Scientific Research Applications
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the production of functional materials and dyes for solar cells.
Mechanism of Action
The mechanism by which 2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in various biological pathways. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar core structure and have been extensively studied for their pharmaceutical applications.
Benzo[4,5]imidazo[1,2-a]quinoxalines: These derivatives are synthesized using similar methods and have applications in materials science.
Uniqueness
2-(2-oxo-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is unique due to its specific substitution pattern and the presence of the trimethoxyphenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C20H20N4O5 |
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Molecular Weight |
396.4 g/mol |
IUPAC Name |
2-(2-oxo-1,3-dihydroimidazo[1,2-a]benzimidazol-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H20N4O5/c1-27-15-8-11(9-16(28-2)18(15)29-3)21-17(25)10-14-19(26)23-20-22-12-6-4-5-7-13(12)24(14)20/h4-9,14H,10H2,1-3H3,(H,21,25)(H,22,23,26) |
InChI Key |
JBWQLHRWXLASSS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)CC2C(=O)NC3=NC4=CC=CC=C4N23 |
Origin of Product |
United States |
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